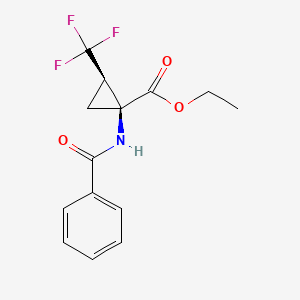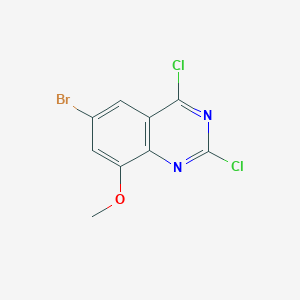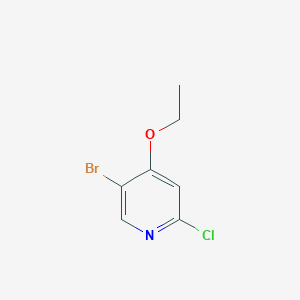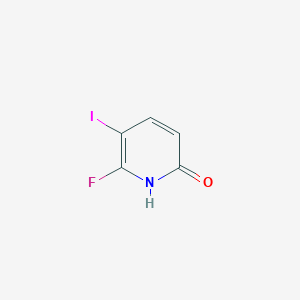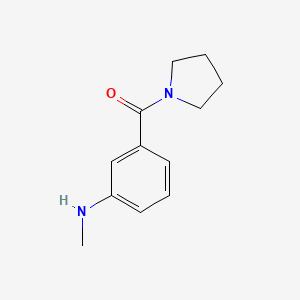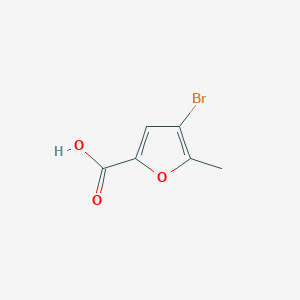![molecular formula C6H4BrClN4 B1445643 3-ブロモ-7-クロロ-1-メチル-1H-ピラゾロ[4,3-d]ピリミジン CAS No. 1260787-71-0](/img/structure/B1445643.png)
3-ブロモ-7-クロロ-1-メチル-1H-ピラゾロ[4,3-d]ピリミジン
概要
説明
3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family
科学的研究の応用
3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine has several scientific research applications:
Medicinal chemistry: Used as a scaffold for designing kinase inhibitors, particularly cyclin-dependent kinase (CDK) inhibitors, which are potential anticancer agents.
Biological studies: Employed in the study of enzyme inhibition and protein-ligand interactions.
Chemical biology: Utilized in the development of chemical probes for investigating biological pathways and molecular mechanisms.
作用機序
Target of Action
The primary target of 3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from G1 phase to S phase .
Mode of Action
3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine inhibits CDK2, thereby disrupting the normal cell cycle progression . This inhibition is achieved through the compound’s interaction with the active site of CDK2, primarily through essential hydrogen bonding with Leu83 .
Biochemical Pathways
By inhibiting CDK2, 3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine affects the cell cycle progression pathway . This results in the arrest of cell growth at the G0-G1 stage , thereby preventing the proliferation of cancer cells .
Result of Action
The inhibition of CDK2 by 3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine leads to significant alterations in cell cycle progression and induces apoptosis within HCT cells . This results in the inhibition of growth in various cell lines .
生化学分析
Biochemical Properties
3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine plays a significant role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinases (CDKs). CDKs are crucial enzymes that regulate the cell cycle, and their dysregulation is often associated with cancer. This compound interacts with CDK2/cyclin A2 complex, inhibiting its activity and thereby preventing the phosphorylation of key substrates required for cell cycle progression . The interaction between 3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine and CDK2 involves hydrogen bonding with the active site residues, leading to effective inhibition of the enzyme .
Cellular Effects
3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine exerts profound effects on various cell types and cellular processes. In cancer cells, this compound induces cell cycle arrest at the G1 phase, thereby inhibiting cell proliferation . Additionally, it promotes apoptosis by activating caspase pathways and increasing the expression of pro-apoptotic proteins such as Bax . The compound also affects cell signaling pathways, including the PI3K/Akt and MAPK pathways, which are critical for cell survival and proliferation . By modulating these pathways, 3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine can effectively inhibit tumor growth and progression.
Molecular Mechanism
The molecular mechanism of action of 3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine involves its binding to the active site of CDK2, where it forms hydrogen bonds with key residues such as Leu83 . This binding inhibits the kinase activity of CDK2, preventing the phosphorylation of downstream targets required for cell cycle progression . Additionally, the compound induces conformational changes in the CDK2/cyclin A2 complex, further enhancing its inhibitory effects . The inhibition of CDK2 activity leads to cell cycle arrest and apoptosis, contributing to its anti-cancer properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine have been observed to change over time. The compound exhibits good stability under physiological conditions, maintaining its inhibitory activity against CDK2 for extended periods . Prolonged exposure to the compound can lead to its gradual degradation, resulting in reduced efficacy . Long-term studies have shown that continuous treatment with 3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine can lead to sustained cell cycle arrest and apoptosis in cancer cells, highlighting its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of 3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level result in a marked increase in toxicity . Therefore, careful dose optimization is essential to maximize the therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites . The compound also affects metabolic flux by altering the levels of key metabolites involved in cellular respiration and energy production . Additionally, it interacts with cofactors such as NADH and FADH2, influencing their redox states and impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with transporters such as P-glycoprotein, which facilitates its efflux from cells . Additionally, binding proteins such as albumin can sequester the compound, affecting its bioavailability and distribution . The localization and accumulation of 3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine within specific tissues are influenced by these interactions, impacting its therapeutic efficacy .
Subcellular Localization
The subcellular localization of 3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with CDK2 and other target proteins . Post-translational modifications such as phosphorylation can influence its localization, directing it to specific compartments or organelles . For instance, phosphorylation of the compound can enhance its nuclear localization, allowing it to interact with nuclear proteins and modulate gene expression . These localization dynamics are essential for understanding the compound’s mechanism of action and optimizing its therapeutic potential .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-4-bromo-5-chloropyrazole with methyl isocyanate under reflux conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and requires the presence of a base like triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production quality and scalability .
化学反応の分析
Types of Reactions
3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield dehalogenated products.
Coupling reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or tetrahydrofuran (THF).
Oxidation: Reagents like hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or ethanol.
Major Products
Nucleophilic substitution: Substituted pyrazolopyrimidines with various functional groups.
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Dehalogenated pyrazolopyrimidines.
類似化合物との比較
Similar Compounds
- 3-Bromo-7-methoxy-1H-pyrazolo[4,3-d]pyrimidine
- 3-Bromo-7-chloro-1H-pyrazolo[4,3-d]pyrimidine
- 3-Bromo-7-chloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine
Uniqueness
3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its binding affinity and selectivity towards molecular targets, making it a valuable scaffold for drug development .
特性
IUPAC Name |
3-bromo-7-chloro-1-methylpyrazolo[4,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClN4/c1-12-4-3(5(7)11-12)9-2-10-6(4)8/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYEGGXQLIPIEEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=N1)Br)N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20857694 | |
| Record name | 3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260787-71-0 | |
| Record name | 3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


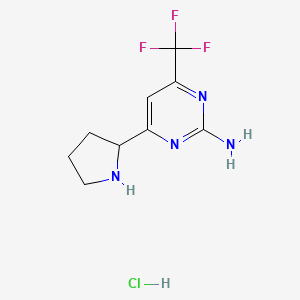
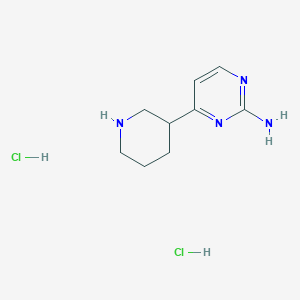
![5-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1445564.png)
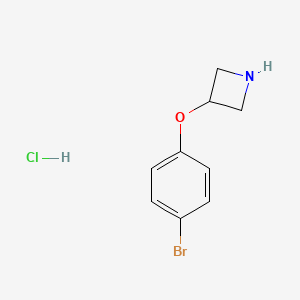

![4-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1445573.png)
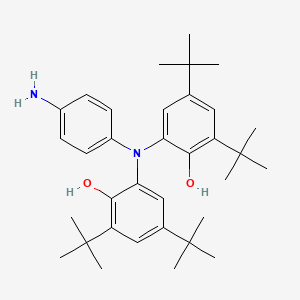
![2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzonitrile](/img/structure/B1445577.png)
